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Introduction

Centromere Protein B (CENPB) is a highly conserved DNA-binding protein crucial for the

formation and function of centromeres.[1][2] It specifically recognizes and binds to a 17-bp

sequence known as the CENP-B box, which is present in the alpha-satellite DNA of human

centromeres.[1][2][3] CENPB plays a significant role in the assembly of kinetochores,

structures essential for proper chromosome segregation during cell division.[4] Investigating

the functional consequences of CENPB depletion through techniques like RNA interference

(RNAi) is a common research strategy. Validating the efficiency of CENPB knockdown is a

critical step to ensure that the observed phenotypes are a direct result of reduced CENPB

expression. This document provides detailed protocols for assessing CENPB knockdown

efficiency at both the mRNA and protein levels using quantitative real-time PCR (qRT-PCR),

Western blotting, and immunofluorescence.
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The overall workflow for a CENPB knockdown experiment involves cell culture and transfection

with siRNA, followed by harvesting the cells for analysis of mRNA and protein levels.
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Caption: Experimental workflow for CENPB knockdown and validation.

Protocol 1: siRNA-Mediated Knockdown of CENPB
This protocol describes the transient knockdown of CENPB using small interfering RNA

(siRNA) in cultured human cells.

Materials:

Human cell line (e.g., HeLa, A-431, Jurkat)[5]

Complete culture medium (e.g., DMEM with 10% FBS)

CENPB-specific siRNA and non-targeting control siRNA

Transfection reagent (e.g., Lipofectamine RNAiMAX)

Opti-MEM I Reduced Serum Medium

6-well plates

Procedure:

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will

result in 30-50% confluency on the day of transfection. For HeLa cells, this is typically 1-2 x

10^5 cells per well.

siRNA-Lipid Complex Preparation:

For each well, dilute 10-20 pmol of siRNA (either CENPB-specific or control) into 100 µL of

Opti-MEM.

In a separate tube, dilute the transfection reagent according to the manufacturer's

instructions (e.g., 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM).

Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 5-10

minutes at room temperature to allow complex formation.
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Transfection: Add the 200 µL of siRNA-lipid complex dropwise to the cells in the 6-well plate.

Incubation: Incubate the cells at 37°C in a CO2 incubator for 48 to 72 hours before

harvesting for analysis. The optimal time should be determined empirically.[6]

Protocol 2: Quantitative Real-Time PCR (qRT-PCR)
for CENPB mRNA
This protocol is for quantifying the reduction in CENPB mRNA levels following siRNA treatment.

Effective knockdown is generally indicated by a reduction of ≥70% in target mRNA levels.[7]

Materials:

RNA isolation kit (e.g., RNeasy Mini Kit)

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

SYBR Green or TaqMan-based qPCR master mix

qRT-PCR instrument

Primers for CENPB and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

RNA Isolation: Harvest cells 48-72 hours post-transfection and isolate total RNA using a

commercial kit according to the manufacturer's protocol.

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse

transcription kit.

qPCR Reaction Setup:

Prepare a reaction mix containing qPCR master mix, forward and reverse primers (for

either CENPB or the housekeeping gene), and cDNA template.

A typical reaction volume is 20 µL.
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Include a no-template control for each primer set.

qPCR Run: Perform the qPCR reaction using a standard thermal cycling program (e.g., 95°C

for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

Data Analysis: Calculate the relative expression of CENPB mRNA using the ΔΔCt method,

normalizing to the housekeeping gene and comparing the CENPB siRNA-treated sample to

the non-targeting control.[7]

Data Presentation: qRT-PCR Results

Target
Gene

Sample
Average
Ct Value

ΔCt
(Target -
HKG)

ΔΔCt
(Sample -
Control)

Fold
Change
(2^-ΔΔCt)

%
Knockdo
wn

GAPDH
Control

siRNA
18.5 - - - -

CENPB

siRNA
18.6 - - - -

CENPB
Control

siRNA
23.2 4.7 0.0 1.00 0%

CENPB

siRNA
25.8 7.2 2.5 0.18 82%

Protocol 3: Western Blotting for CENPB Protein
This protocol assesses the reduction in CENPB protein levels. The molecular weight of human

CENPB is approximately 80 kDa.[5]

Materials:

RIPA buffer with protease inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer
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PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody: Rabbit anti-CENPB or Mouse anti-CENPB[5]

Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate (ECL)

Imaging system

Procedure:

Protein Extraction: Lyse cells in RIPA buffer. Centrifuge to pellet cell debris and collect the

supernatant.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Include a protein

ladder. Run the gel until adequate separation is achieved.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent

non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary anti-CENPB antibody

(e.g., 1:1000 dilution) overnight at 4°C.

Washing: Wash the membrane three times for 10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detection: After further washes, apply the ECL substrate and visualize the protein bands

using an imaging system.

Stripping and Re-probing: The membrane can be stripped and re-probed with a loading

control antibody to ensure equal protein loading.

Data Presentation: Western Blot Densitometry

Sample

CENPB Band
Intensity
(Arbitrary
Units)

Loading
Control
(GAPDH)
Intensity

Normalized
CENPB
Intensity

% Knockdown

Control siRNA 15,200 16,000 0.95 0%

CENPB siRNA 2,450 15,800 0.16 84%

Protocol 4: Immunofluorescence for CENPB
Visualization
This protocol allows for the visualization of CENPB protein within the cell, confirming its

centromeric localization and assessing knockdown efficiency on a per-cell basis.

Materials:

Cells grown on glass coverslips in a 24-well plate

Phosphate-buffered saline (PBS)

Fixative: 4% paraformaldehyde (PFA) in PBS

Permeabilization buffer: 0.2% Triton X-100 in PBS

Blocking buffer: 1% BSA in PBS
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Primary antibody: Rabbit or Mouse anti-CENPB (e.g., 1:200 dilution)[5]

Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)

DAPI nuclear stain

Antifade mounting medium

Procedure:

Cell Preparation: Use cells grown on coverslips 48-72 hours post-transfection.

Fixation: Wash cells twice with PBS, then fix with 4% PFA for 10-15 minutes at room

temperature.[8]

Washing: Wash three times with PBS.

Permeabilization: Incubate with permeabilization buffer for 5-10 minutes.

Blocking: Wash with PBS and then block with blocking buffer for 30-60 minutes.[9]

Primary Antibody Incubation: Incubate with the primary anti-CENPB antibody diluted in

blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[10]

Washing: Wash three times with PBS.

Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary

antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[11]

Counterstaining: Wash three times with PBS and then incubate with DAPI solution for 5

minutes to stain the nuclei.[11]

Mounting: Wash a final time with PBS and mount the coverslip onto a microscope slide using

antifade mounting medium.

Imaging: Visualize the cells using a fluorescence microscope. CENPB should appear as

distinct puncta within the nucleus, corresponding to centromeres. A successful knockdown

will show a significant reduction or absence of these puncta.
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CENPB in Centromere Assembly
CENPB is a key player in the architecture of the centromere. It binds directly to CENP-B boxes

in α-satellite DNA and interacts with other crucial centromere proteins, including CENP-A and

CENP-C, to help establish a functional kinetochore.[12][13] This pathway is fundamental for

maintaining genomic stability.
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Caption: Simplified pathway of CENPB's role at the centromere.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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